Pregnenolone, 3-dimethyl(t-butyl)silyl ether
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Overview
Description
Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, estrogen, and testosterone. The addition of the 3-dimethyl(t-butyl)silyl ether group serves as a protective group, enhancing the stability and solubility of the compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pregnenolone, 3-dimethyl(t-butyl)silyl ether typically involves the protection of the hydroxyl group at the 3-position of pregnenolone. This is achieved through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Reaction Scheme:
- Dissolve pregnenolone in an anhydrous solvent.
- Add TBDMS-Cl and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature until completion.
- Purify the product using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pregnenolone, 3-dimethyl(t-butyl)silyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes at specific positions.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the silyl ether derivative can yield pregnenolone ketone derivatives, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
Pregnenolone, 3-dimethyl(t-butyl)silyl ether has a wide range of applications in scientific research:
Chemistry: Used as a protected intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid hormone biosynthesis and regulation.
Medicine: Investigated for potential therapeutic applications in neurodegenerative diseases, cognitive enhancement, and hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Pregnenolone acetate: Another derivative of pregnenolone with an acetate protective group.
Pregnenolone sulfate: A sulfate ester of pregnenolone with different solubility and stability properties.
Dehydroepiandrosterone (DHEA): A related steroid hormone with similar biosynthetic pathways.
Uniqueness
Pregnenolone, 3-dimethyl(t-butyl)silyl ether is unique due to its enhanced stability and solubility, making it a valuable intermediate in synthetic chemistry. Its protective group can be selectively removed under mild conditions, allowing for precise control over subsequent chemical reactions.
Properties
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKPEYPGQAHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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